molecular formula C29H22O4 B11166063 5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one

5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11166063
M. Wt: 434.5 g/mol
InChI Key: LGYLCMNQOPQAFS-UHFFFAOYSA-N
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Description

5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one is a benzene derivative with a terminal chromene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of appropriate benzyl-protected phenols with suitable phenyl-substituted chromenone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-bis(benzyloxy)-4-phenyl-2H-chromen-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C29H22O4

Molecular Weight

434.5 g/mol

IUPAC Name

4-phenyl-5,7-bis(phenylmethoxy)chromen-2-one

InChI

InChI=1S/C29H22O4/c30-28-18-25(23-14-8-3-9-15-23)29-26(32-20-22-12-6-2-7-13-22)16-24(17-27(29)33-28)31-19-21-10-4-1-5-11-21/h1-18H,19-20H2

InChI Key

LGYLCMNQOPQAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=CC=C5

Origin of Product

United States

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